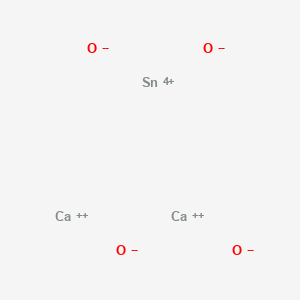

Dicalcium tin tetraoxide

説明

Dicalcium tin tetraoxide (hypothetical formula: Ca₂SnO₄) is a metal tin oxide compound that remains understudied in the literature. While direct data on its synthesis, structure, and properties are sparse in the provided evidence, it can be inferred to belong to the family of ternary metal oxides with perovskite-like or related structures. Such compounds are often explored for applications in catalysis, energy storage, and electronic materials due to their tunable redox and semiconducting properties. The calcium-based analog may offer advantages in cost and reduced toxicity compared to lead- or cadmium-containing analogs, though experimental validation is required.

特性

CAS番号 |

12138-89-5 |

|---|---|

分子式 |

Ca2O4Sn |

分子量 |

262.862 |

IUPAC名 |

dicalcium;oxygen(2-);tin(4+) |

InChI |

InChI=1S/2Ca.4O.Sn/q2*+2;4*-2;+4 |

InChIキー |

QYMFJXPZRDCKIY-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sn+4] |

同義語 |

dicalcium tin tetraoxide |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Properties of Metal Tin Oxides and Analogous Compounds

Note: The structure of Ca₂SnO₄ is hypothesized based on perovskite analogs like Ca₂PbO₄ . Experimental confirmation is lacking in the provided sources.

Functional and Application-Based Comparison

- Cadmium Stannate (Cd₂SnO₄): Exhibits high electrical conductivity and optical transparency, making it suitable for TCOs in solar cells and displays . Limited by cadmium’s toxicity, driving research into alternatives like zinc stannate.

Dicalcium Lead Tetraoxide (Ca₂PbO₄):

Titanium Dioxide (TiO₂):

- Lacks experimental data on conductivity or catalytic performance in the provided evidence.

Q & A

Q. What are the established synthesis methods for dicalcium tin tetraoxide, and how do reaction conditions influence phase purity?

Dicalcium tin tetraoxide synthesis typically involves solid-state reactions or hydrothermal methods. For analogous calcium-tin oxides (e.g., calcium tin trioxide, CaSnO₃), stoichiometric mixtures of CaCO₃ and SnO₂ are calcined at high temperatures (e.g., 1000–1300°C) under controlled atmospheres to prevent oxidation of Sn²⁺ intermediates . Phase purity is highly sensitive to cooling rates and precursor ratios; rapid quenching may stabilize metastable phases, while prolonged annealing promotes crystallinity. X-ray diffraction (XRD) and Rietveld refinement are critical for verifying phase composition .

Q. Which characterization techniques are most effective for analyzing the structural and compositional properties of dicalcium tin tetraoxide?

Key techniques include:

- XRD : Identifies crystalline phases and lattice parameters. For mixed-metal oxides, synchrotron XRD improves resolution of overlapping peaks .

- Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS) : Maps elemental distribution and detects impurities (e.g., unreacted SnO₂) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways under varying oxygen partial pressures .

- Infrared (IR) Spectroscopy : Detects Sn-O bonding modes, particularly in amorphous or nanocrystalline samples .

Q. How can researchers mitigate contamination during the synthesis of tin-containing calcium oxides?

Tin(II) precursors (e.g., SnO) are prone to oxidation, requiring inert atmospheres (e.g., argon or nitrogen) during synthesis . Contamination from moisture can be minimized by pre-drying precursors at 200–300°C. For hydrothermal methods, Teflon-lined autoclaves prevent leaching of metallic impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for dicalcium tin tetraoxide?

Discrepancies in lattice parameters or space group assignments often arise from:

- Sample heterogeneity : Use high-resolution transmission electron microscopy (HRTEM) to identify local structural variations .

- Ambiguities in Rietveld refinement : Employ neutron diffraction to clarify oxygen positions in Sn-O-Ca frameworks .

- Incomplete phase diagrams : Conduct in situ high-temperature XRD to map stability fields of competing phases (e.g., CaSnO₃ vs. Ca₂SnO₄) .

Q. How does partial substitution of Ca²⁺ or Sn⁴⁺ impact the electronic and catalytic properties of dicalcium tin tetraoxide?

Substitution with divalent ions (e.g., Zn²⁺) at Ca sites enhances ionic conductivity, as demonstrated in analogous Zn-doped dicalcium phosphate systems . Sn⁴⁺ substitution with transition metals (e.g., Fe³⁺) introduces defect states, altering bandgap energies and photocatalytic activity. Density Functional Theory (DFT) simulations can predict dopant effects on charge distribution and redox activity .

Q. What advanced exergy-based methodologies are applicable for optimizing the energy efficiency of dicalcium tin tetraoxide production?

Exergy analysis, as applied to dicalcium phosphate synthesis , evaluates irreversibilities in calcination and grinding processes. Key steps include:

Q. How do interfacial interactions between dicalcium tin tetraoxide and polymers/composites influence mechanical performance in functional materials?

Studies on hydroxyapatite composites suggest that surface functionalization (e.g., silane coupling agents) improves dispersion in polymer matrices. Nanoindentation and tribological testing quantify hardness and wear resistance, while atomic force microscopy (AFM) probes adhesion forces at oxide-polymer interfaces .

Methodological Considerations

- Data Reproducibility : Document synthesis parameters (e.g., heating rates, atmospheric composition) in detail, following guidelines for experimental reporting .

- Validation of New Phases : For novel compositions, combine XRD with electron backscatter diffraction (EBSD) and solid-state NMR to confirm structural uniqueness .

- Ethical Data Practices : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw datasets in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。